![molecular formula C62H84N14O6 B1681016 (3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide CAS No. 957135-43-2](/img/structure/B1681016.png)
(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide
描述
SM-164 is a cell-permeable bivalent mimetic of Smac and an inhibitor of X-linked inhibitor of apoptosis (XIAP). It binds to BIR2 and BIR3 domain-containing XIAP with an IC50 value of 1.39 nM and interacts with both domains. SM-164 inhibits growth (IC50 = 1 nM), as well as activates caspase-3 and caspase-9, and induces cleavage of the caspase-3 substrate poly(ADP-ribose)-polymerase (PARP), a marker of apoptosis, in HL-60 leukemia cells when used at a concentration of 10 nM. It also reduces tumor volume by 80% in a 2LMP breast cancer mouse xenograft model when administered at a dose of 5 mg/kg in combination with TNF-related apoptosis-inducing ligand (TRAIL).
SM-164 is a potent cell-permeable and bivalent Smac mimetic which bind to a XIAP protein and binds to cIAP-1 and cIAP-2 proteins. It is developed as an anticancer agent. It plays its antitumor roles through inducing degradation of cellular inhibitor of apoptosis protein (cIAP)-1/2, antagonizing X-linked inhibitor of apoptosis protein (XIAP) and inducing TNFα–dependent apoptosis in tumor cells. SM-164 is a bivalent mimetic containing two SM-122 analogues. It binds to cIAP-1 protein containing bothBIR2 and BIR3 domains, cIAP-2 BIR3 protein and XIAP protein containing both BIR2 and BIR3 domains.
科学研究应用
Treatment of Triple-Negative Breast Cancer Metastasis
SM-164 has been shown to eliminate early-stage metastases and reduce the progression of advanced breast cancer metastasis from MDA-MB-231 cells in bones and lungs of mice . It induces breast cancer cell death in a TNFα-dependent manner, with TNFα produced by IL-4-polarized macrophages triggering MDA-MB-231 cell apoptosis in combination with SM-164 . It is considered a promising therapeutic agent for early-stage bone and lung metastasis from triple-negative breast cancer .
Inhibition of RANKL Expression
SM-164 has been found to inhibit the expression of RANKL, which mediates interactions between metastatic breast cancer and host microenvironment cells and induces osteoclast-mediated osteolysis . This suggests potential applications in the treatment of bone diseases associated with excessive osteoclast activity.
Radiosensitization in Breast Cancer Cells
SM-164 has been found to induce radiosensitization in breast cancer cells through the activation of caspases and induction of apoptosis . It promotes the degradation of cIAP-1, disrupts the inhibitory binding of XIAP to active caspase-9, and sensitizes breast cancer cells to radiation . This suggests potential applications in improving the efficacy of radiotherapy in breast cancer treatment.
Induction of Apoptosis in Tumor Cells
SM-164 is an effective apoptotic inducer of tumor cells and tissues . It has been suggested as a promising candidate for a new class of anticancer drugs .
Induction of Necroptosis
In RIP3-positive cells, treatment with SM-164 in combination with TNF-alpha and the caspase inhibitor Z-VAD leads to necroptosis . Necroptosis is a form of programmed cell death that is distinct from apoptosis, suggesting potential applications in the treatment of diseases associated with abnormal cell survival.
Potential Combination Therapy with Conventional Chemotherapy
SM-164 does not kill adriamycin-resistant breast cancer cells, while adriamycin inhibits SM-164-resistant breast cancer cell growth, similar to parental cells . This suggests that SM-164 could be used in combination with conventional chemotherapy drugs to improve treatment outcomes.
作用机制
Target of Action
SM-164 is a potent, cell-permeable, non-peptide, SMAC mimetic . It primarily targets the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1/2) . These proteins are key regulators of apoptosis, and their overexpression can contribute to chemotherapy resistance and recurrence of cancer .
Mode of Action
SM-164 binds to the BIR2 and BIR3 domains of XIAP . It effectively inhibits cell growth and induces apoptosis in cells . It also targets cIAP-1/2 for degradation .
Biochemical Pathways
SM-164 activates caspase-3 and caspase-9, which in turn induce apoptosis in cells . It also enhances the anticancer activity of TNF-related apoptosis-inducing ligand (TRAIL) in vitro in both TRAIL-sensitive and TRAIL-resistant cancer cell lines . Furthermore, the combination of SM-164 with TRAIL induces rapid tumor regression in vivo in a breast cancer xenograft model .
Pharmacokinetics
It is known that sm-164 is soluble in dmso at 50 mg/ml .
Result of Action
SM-164 effectively inhibits cell growth and induces apoptosis in cells . It has been shown to reduce tumor volume by 80% in breast cancer mouse xenograft models when used in combination with TRAIL . It is an effective apoptotic inducer of tumor cells and tissues and is a promising candidate for a new class of anticancer drugs .
Action Environment
It is known that sm-164 is stable for 24 months when stored lyophilized at -20ºc . Once in solution, it should be used within 3 months to prevent loss of potency .
属性
IUPAC Name |
(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H84N14O6/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80)/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYDZXNSSLRFJS-IOQQVAQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H84N14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1121.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,3'S,6S,6'S,10aS,10a'S)-N,N'-((1S,1'S)-((1,4-phenylenebis(butane-4,1-diyl))bis(1H-1,2,3-triazole-1,4-diyl))bis(phenylmethylene))bis(6-((S)-2-(methylamino)propanamido)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxamide) | |
CAS RN |
957135-43-2 | |
| Record name | SM-164 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0957135432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SM-164 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2VA4GC8KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
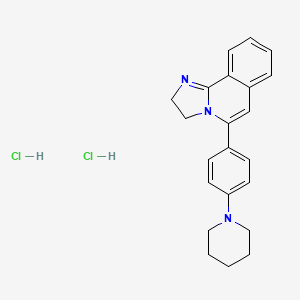
![5-[4-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B1680937.png)
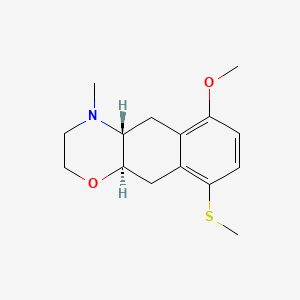
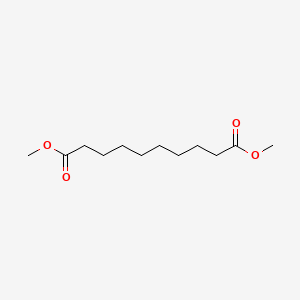
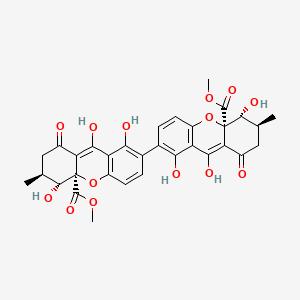

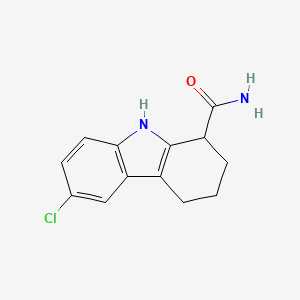
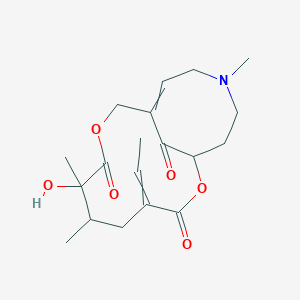
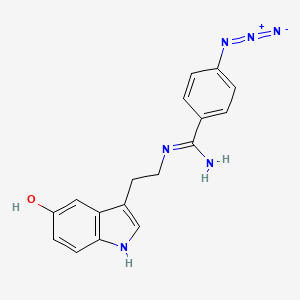

![(5s,6s)-5-Hydroxy-6-methyloctahydro-2h,5h,9h-indeno[7a,1-h]indolizin-3(4h)-one 8-oxide](/img/structure/B1680951.png)
![3-(6-Benzoyl-1,3-dioxobenzo[de]isoquinolin-2-yl)-4-hydroxybenzenesulfonamide](/img/structure/B1680953.png)
